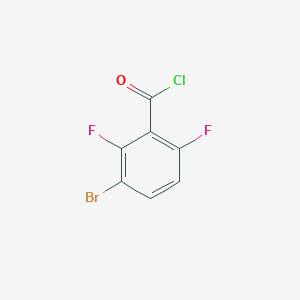

3-Bromo-2,6-difluorobenzoyl chloride

説明

特性

IUPAC Name |

3-bromo-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-3-1-2-4(10)5(6(3)11)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEKTFNTUYRFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 3-Bromo-2,6-difluorobenzoyl Chloride: A Technical Whitepaper

Executive Summary & Strategic Importance

3-Bromo-2,6-difluorobenzoyl chloride (CAS 1263376-89-1) is a highly specialized, electrophilic building block utilized extensively in the development of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and agrochemicals[1]. The molecular architecture of this compound offers dual-functional handles: the acyl chloride allows for immediate amide or ester bond formation, while the bromine atom serves as an orthogonal handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings). The flanking fluorine atoms are critical for modulating the pKa of adjacent functional groups, increasing lipophilicity, and enhancing the metabolic stability of the final drug candidate.

As a Senior Application Scientist, I have structured this guide to move beyond standard empirical recipes. Here, we dissect the causality of the synthesis pathway, focusing on regioselective metalation and mild acylation to prevent thermal degradation.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 3-bromo-2,6-difluorobenzoyl chloride is optimally achieved in two distinct stages:

-

Directed ortho-Metalation (DoM) and Carboxylation: Converting 1-bromo-2,4-difluorobenzene into 3-bromo-2,6-difluorobenzoic acid (CAS 28314-81-0)[2].

-

Mild Acylation: Converting the benzoic acid intermediate into the final acyl chloride[1].

Causality of Reagent Selection: Attempting to brominate 2,6-difluorobenzoic acid directly yields poor regioselectivity and requires harsh conditions. Conversely, utilizing 1-bromo-2,4-difluorobenzene as a starting material allows us to exploit the synergistic inductive effects of the two highly electronegative fluorine atoms. The C3 proton (sandwiched between the fluorines) is the most acidic site on the ring. However, using a standard nucleophilic base like n-butyllithium (n-BuLi) alone would trigger an unwanted halogen-metal exchange, stripping the bromine from the ring. To circumvent this, we generate Lithium 2,2,6,6-tetramethylpiperidide (LTMP) in situ. LTMP is a highly sterically hindered, non-nucleophilic base that exclusively acts as a proton abstractor, ensuring perfect regioselectivity at the C3 position[2].

Fig 1. Two-step synthesis pathway of 3-Bromo-2,6-difluorobenzoyl chloride via DoM and acylation.

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 3-Bromo-2,6-difluorobenzoic acid via DoM

Note: This protocol requires strict anhydrous and anaerobic conditions.

-

Preparation of LTMP: In a flame-dried Schlenk flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF) (20 mL) and 2,2,6,6-tetramethylpiperidine (TMP) (2.50 mL, 15.0 mmol)[2]. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.6 M in hexane, 9.4 mL, 15.0 mmol) dropwise to the TMP solution[2]. Stir for 30 minutes at -78 °C to ensure complete formation of the LTMP base.

-

Directed ortho-Metalation: Add 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) dropwise to the LTMP solution[2]. Maintain the reaction at -78 °C for 1 hour.

-

Carboxylation: Add crushed dry ice (CO₂, approx. 5 g) directly to the reaction mixture[2]. Continue stirring at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature.

-

Workup and Isolation: Quench the reaction by adding water (10 mL) and acidify with 1 M hydrochloric acid (30 mL) to protonate the carboxylate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Triturate the crude residue with hexane and collect the solid product by vacuum filtration to afford 3-bromo-2,6-difluorobenzoic acid (approx. 2.30 g, 64.6% yield)[2].

Protocol 2: Mild Acylation to 3-Bromo-2,6-difluorobenzoyl chloride

Causality Note: 3-Bromo-2,6-difluorobenzoic acid is highly electron-deficient. Heating this substrate in neat thionyl chloride (

-

Activation Setup: In a dry round-bottom flask under nitrogen, dissolve 3-bromo-2,6-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (0.05 eq). Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add oxalyl chloride (1.2 to 1.5 eq) dropwise. The addition must be controlled to manage the vigorous evolution of CO and CO₂ gases.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours until gas evolution completely ceases.

-

Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure using a rotary evaporator equipped with a base trap. The resulting 3-bromo-2,6-difluorobenzoyl chloride is obtained in near-quantitative yield and should be used immediately or stored under argon at -20 °C.

Fig 2. Vilsmeier-Haack catalytic cycle for the mild acylation of the benzoic acid intermediate.

Self-Validating Quality Control (QC)

To ensure the integrity of the synthesis and establish a self-validating system, the following In-Process Control (IPC) measures must be executed:

-

Step 1 Validation (NMR): Analyze the isolated 3-bromo-2,6-difluorobenzoic acid via ¹H-NMR (CDCl₃). The successful regioselective carboxylation is confirmed by the disappearance of the C3 proton and the presence of two distinct aromatic multiplets at δ 6.91-6.97 (1H, m) and 7.66-7.73 (1H, m)[2].

-

Step 2 Validation (Derivatization & LC-MS): Acyl chlorides are highly reactive and degrade on standard reversed-phase HPLC columns. To validate conversion, quench a 10 µL reaction aliquot into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Analyze the resulting methyl 3-bromo-2,6-difluorobenzoate via GC-MS or LC-MS. The complete absence of the starting acid mass confirms a successful acylation.

Quantitative Data & Reaction Parameters

| Step | Reagent / Material | Equivalents | Temperature | Time | Expected Yield |

| 1 | 1-Bromo-2,4-difluorobenzene | 1.0 eq (15.0 mmol) | -78 °C | 1 h | N/A |

| 1 | n-Butyllithium (1.6 M) | 1.0 eq (15.0 mmol) | -78 °C | 30 min | N/A |

| 1 | 2,2,6,6-Tetramethylpiperidine | 1.0 eq (15.0 mmol) | -78 °C | 30 min | N/A |

| 1 | Dry Ice (CO₂) | Excess (5 g) | -78 °C to RT | 2 h | ~64.6% |

| 2 | 3-Bromo-2,6-difluorobenzoic acid | 1.0 eq | 0 °C to RT | 2-4 h | N/A |

| 2 | Oxalyl Chloride | 1.2 - 1.5 eq | 0 °C to RT | 2-4 h | >90% |

| 2 | DMF (Catalyst) | 0.05 eq | 0 °C | N/A | N/A |

References

-

Oakwood Chemical. "062754 | 3-Bromo-2,6-difluorobenzoyl chloride | 1263376-89-1". Available at:[Link]

Sources

An In-depth Technical Guide to 3-Bromo-2,6-difluorobenzoyl chloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of lead compounds.[1][2][3][4] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2][4][5] Among the vast array of fluorinated building blocks, substituted benzoyl chlorides serve as critical reactive intermediates for the synthesis of complex molecular architectures. This guide focuses on 3-Bromo-2,6-difluorobenzoyl chloride, a halogenated aromatic acyl chloride with significant potential in the synthesis of novel therapeutics.

This technical guide will provide a comprehensive overview of 3-Bromo-2,6-difluorobenzoyl chloride, commencing with the synthesis and properties of its precursor, followed by a detailed protocol for its conversion to the target acyl chloride. Furthermore, we will explore its anticipated applications in drug development, drawing on the established roles of related fluorinated aromatic compounds, and conclude with essential safety and handling information.

The Precursor: 3-Bromo-2,6-difluorobenzoic Acid (CAS: 28314-81-0)

The journey to obtaining 3-Bromo-2,6-difluorobenzoyl chloride begins with its corresponding carboxylic acid.

Synthesis of 3-Bromo-2,6-difluorobenzoic Acid

A common synthetic route to 3-Bromo-2,6-difluorobenzoic acid involves the directed ortho-metalation of a substituted bromofluorobenzene, followed by carboxylation. A representative synthesis is as follows:

-

Starting Material: 1-bromo-2,4-difluorobenzene.

-

Directed Metalation: The process begins with the deprotonation of 1-bromo-2,4-difluorobenzene using a strong base, such as n-butyllithium in the presence of a directing group or a hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[6]

-

Carboxylation: The resulting organolithium intermediate is then quenched with a source of carbon dioxide, such as crushed dry ice (solid CO₂).[6]

-

Workup: Acidic workup protonates the carboxylate salt to yield the final product, 3-Bromo-2,6-difluorobenzoic acid.[6]

The following diagram illustrates the workflow for the synthesis of 3-Bromo-2,6-difluorobenzoic acid:

Caption: Synthesis of 3-Bromo-2,6-difluorobenzoic acid.

Physicochemical Properties of 3-Bromo-2,6-difluorobenzoic Acid

| Property | Value |

| CAS Number | 28314-81-0[6][7][8][9][10][11] |

| Molecular Formula | C₇H₃BrF₂O₂[7][8] |

| Molecular Weight | 237.00 g/mol [8] |

| Appearance | Solid |

| Purity | Typically ≥98%[8] |

Synthesis of 3-Bromo-2,6-difluorobenzoyl chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental and widely practiced transformation in organic synthesis. The most common and effective method for this conversion is the use of thionyl chloride (SOCl₂).[12][13][14]

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.

-

Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated chlorosulfite intermediate.

-

Nucleophilic Attack by Chloride: A chloride ion, either from the thionyl chloride or liberated in the previous step, acts as a nucleophile and attacks the carbonyl carbon.

-

Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.

-

Collapse of the Intermediate: The intermediate collapses, leading to the expulsion of sulfur dioxide (SO₂) and a chloride ion, and the formation of the final acyl chloride product.

The following diagram illustrates the mechanism of this conversion:

Caption: Conversion of benzoic acid to benzoyl chloride.

Experimental Protocol for the Synthesis of 3-Bromo-2,6-difluorobenzoyl chloride

This protocol provides a general procedure for the synthesis of 3-Bromo-2,6-difluorobenzoyl chloride from its corresponding carboxylic acid.

Materials:

-

3-Bromo-2,6-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (optional, as a solvent)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2,6-difluorobenzoic acid. Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be run neat or with an inert solvent like toluene.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[13]

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.[13]

-

Purification: The crude 3-Bromo-2,6-difluorobenzoyl chloride can then be purified by vacuum distillation.

Applications in Drug Development

3-Bromo-2,6-difluorobenzoyl chloride is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of multiple reactive sites and the beneficial effects of the fluorine and bromine substituents.

Role as an Acylating Agent

The primary application of 3-Bromo-2,6-difluorobenzoyl chloride is as a potent acylating agent. It can readily react with various nucleophiles, such as amines, alcohols, and arenes (via Friedel-Crafts acylation), to introduce the 3-bromo-2,6-difluorobenzoyl moiety into a target molecule. This is a key step in the synthesis of amides, esters, and ketones, which are common functional groups in many drug candidates.[15][16][17]

The following diagram illustrates a general Friedel-Crafts acylation workflow:

Caption: Friedel-Crafts acylation workflow.

The Influence of Fluorine and Bromine in Medicinal Chemistry

The presence of both fluorine and bromine atoms on the benzoyl chloride ring offers several advantages in drug design:

-

Modulation of Physicochemical Properties: The two fluorine atoms, being highly electronegative, can significantly alter the electronic properties of the molecule, influencing its pKa, dipole moment, and ability to participate in hydrogen bonding.[2][4] This can lead to improved binding affinity and selectivity for the target protein.[1]

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, a common pathway for drug deactivation in the body.[1][5] This can lead to an increased half-life and improved pharmacokinetic profile of the drug candidate.

-

Vector for Further Functionalization: The bromine atom provides a handle for further synthetic modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the late-stage diversification of drug candidates, a crucial strategy in lead optimization.

Safety and Handling

Acyl chlorides are reactive and hazardous chemicals that must be handled with appropriate safety precautions.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.[18][19][20][21]

Handling and Storage:

-

Moisture Sensitivity: Acyl chlorides react violently with water to produce hydrochloric acid. All glassware must be thoroughly dried, and the compound should be stored under anhydrous conditions.

-

Incompatible Materials: Avoid contact with strong bases, alcohols, and oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[18][19][20]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

3-Bromo-2,6-difluorobenzoyl chloride, accessible from its corresponding and commercially available benzoic acid, represents a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a reactive acyl chloride functionality with the strategic placement of fluorine and bromine atoms makes it an attractive starting material for the synthesis of novel therapeutics with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the quest for new and improved medicines.

References

-

Benzoyl chloride is prepared from benzoic acid by. askIITians. (2025, July 20). [Link]

-

Carboxylic Acids and Derivatives: Complete the following mechanism involving benzoic acid. Draw a mechanism for this reaction. Homework.Study.com. [Link]

-

3-Bromo-2,6-difluorobenzoic acid suppliers and producers. BuyersGuideChem. [Link]

-

Safety Data Sheet: Acetyl chloride D3. Carl ROTH. [Link]

-

28314-81-0 3-Bromo-2,6-difluorobenzoic acid. Win-Winchemical. [Link]

-

Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? ResearchGate. (2020, June 9). [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. (2009, September 30). [Link]

-

Show how you would use an acid chloride as an intermediate to syn... Pearson. (2024, July 14). [Link]

-

Q37P-a Show how you would accomplish th... Vaia. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

-

Acetyl Chloride - SAFETY DATA SHEET. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. (2008, October 4). [Link]

-

Chemistry Acid Chloride. SATHEE - IIT Kanpur. [Link]

-

Synthesis of Benzoylferrocene by Friedel–Crafts Acylation: Reinforcing Recrystallization and Spectroscopic Techniques in the Undergraduate Organic Chemistry Laboratory. ACS Publications. (2025, October 21). [Link]

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. (2021, May 26). [Link]

- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers. (2021, June 18). [Link]

-

Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Innovative Science and Research Technology. [Link]

-

3-bromo-2,6-difluorobenzoic acid (C7H3BrF2O2). PubChemLite. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. ajrconline.org [ajrconline.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-bromo-2,6-difluorobenzoic acid | 28314-81-0 [chemicalbook.com]

- 7. aaronchem.com [aaronchem.com]

- 8. chemscene.com [chemscene.com]

- 9. buyersguidechem.com [buyersguidechem.com]

- 10. 28314-81-0 3-Bromo-2,6-difluorobenzoic acid 3-溴-2,6-二氟苯甲酸 -Win-Win Chemical [win-winchemical.com]

- 11. PubChemLite - 3-bromo-2,6-difluorobenzoic acid (C7H3BrF2O2) [pubchemlite.lcsb.uni.lu]

- 12. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 13. researchgate.net [researchgate.net]

- 14. Show how you would use an acid chloride as an intermediate to syn... | Study Prep in Pearson+ [pearson.com]

- 15. benchchem.com [benchchem.com]

- 16. chemistryjournals.net [chemistryjournals.net]

- 17. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemos.de [chemos.de]

- 19. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 20. geneseo.edu [geneseo.edu]

- 21. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

An In-depth Technical Guide to 3-Bromo-2,6-difluorobenzoyl Chloride: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-2,6-difluorobenzoyl chloride, a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document delves into the molecule's structural characteristics, reactivity, synthesis, and potential applications, offering field-proven insights and practical guidance.

Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides

Halogenated benzoyl chlorides are a cornerstone of modern organic synthesis, serving as versatile building blocks for a vast array of complex molecules. The introduction of fluorine and bromine atoms onto the benzoyl chloride scaffold, as in the case of 3-Bromo-2,6-difluorobenzoyl chloride, imparts unique electronic and steric properties. These modifications can profoundly influence reaction outcomes and the biological activity of downstream products. The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect, enhancing the electrophilicity of the carbonyl carbon.[1][2] This heightened reactivity makes the molecule an efficient acylating agent.[3][4] The bromine atom at the meta position provides a valuable handle for further functionalization through cross-coupling reactions. This strategic combination of reactive sites makes 3-Bromo-2,6-difluorobenzoyl chloride a highly valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[5]

Molecular Structure and Inferred Properties

The molecular structure of 3-Bromo-2,6-difluorobenzoyl chloride is characterized by a benzene ring substituted with a bromine atom at the 3-position, two fluorine atoms at the 2- and 6-positions, and a benzoyl chloride group at the 1-position.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₇H₂BrClF₂O | Based on structure |

| Molecular Weight | 255.45 g/mol | Calculated |

| Appearance | Likely a colorless to light-yellow liquid or low-melting solid | Inferred from similar compounds like 4-Bromo-2-fluorobenzoyl Chloride[6] |

| Reactivity | Highly reactive towards nucleophiles; sensitive to moisture | General reactivity of acyl chlorides[1][4] |

The presence of the two ortho-fluorine atoms significantly influences the molecule's conformation. Steric hindrance from these atoms may force the carbonyl group out of the plane of the aromatic ring, which can affect its reactivity.

Synthesis and Purification

The most direct and common method for the preparation of 3-Bromo-2,6-difluorobenzoyl chloride is the reaction of its corresponding carboxylic acid, 3-Bromo-2,6-difluorobenzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.[7]

Workflow for the Synthesis of 3-Bromo-2,6-difluorobenzoyl Chloride

Caption: Synthetic pathway from 1-Bromo-2,4-difluorobenzene to 3-Bromo-2,6-difluorobenzoyl chloride.

Experimental Protocol: Synthesis of 3-Bromo-2,6-difluorobenzoyl chloride

Materials:

-

3-Bromo-2,6-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (optional, as solvent)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube, place 3-Bromo-2,6-difluorobenzoic acid.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be performed neat or in an inert solvent like anhydrous toluene.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[7]

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification: The crude 3-Bromo-2,6-difluorobenzoyl chloride is then purified by vacuum distillation.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).

-

Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

-

All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the product.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for 3-Bromo-2,6-difluorobenzoyl chloride, the following data is predicted based on the analysis of structurally similar compounds, such as substituted benzoyl chlorides and fluorinated aromatic compounds.[8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two aromatic protons. The electron-withdrawing nature of the two fluorine atoms and the benzoyl chloride group will cause these protons to be deshielded, appearing in the downfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more detailed structural information. Key predicted chemical shifts include the carbonyl carbon, the carbons attached to the halogens, and the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine. Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine radical and cleavage of the carbonyl group.

Reactivity and Synthetic Applications

3-Bromo-2,6-difluorobenzoyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution reactions.[4][9]

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: General mechanism for the reaction of 3-Bromo-2,6-difluorobenzoyl chloride with a nucleophile.

Key Applications:

-

Synthesis of Amides and Esters: It can react with amines and alcohols to form the corresponding amides and esters, which are common functional groups in pharmaceuticals and other bioactive molecules.

-

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-bromo-2,6-difluorobenzoyl group onto another aromatic ring.

-

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 3-position. This dual reactivity makes it a powerful tool for building molecular complexity.

Safety and Handling

Acyl chlorides, including 3-Bromo-2,6-difluorobenzoyl chloride, are corrosive and moisture-sensitive compounds.[3]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, such as safety goggles, gloves, and a lab coat, is essential.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

3-Bromo-2,6-difluorobenzoyl chloride is a valuable and highly reactive building block for organic synthesis. Its unique combination of a reactive acyl chloride functionality and a handle for cross-coupling reactions, all on a fluorinated aromatic scaffold, makes it a strategic intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). 2,6-Difluorobenzoyl chloride. Retrieved from [Link]

- Rutherford, K. G., & Redmond, W. (1963). 1-BROMO-2-FLUOROBENZENE. Organic Syntheses, 43, 12. doi:10.15227/orgsyn.043.0012

-

What is 4-Bromo-2,6-difluorobenzoyl Chloride - Properties & Specifications. (n.d.). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Chloro-2,6-difluorobenzoyl chloride. Retrieved from [Link]

- BenchChem. (n.d.). Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols. Retrieved from [https://www.benchchem.

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

- BenchChem. (n.d.). A Technical Guide to the Spectral Analysis of 2-(Trifluoromethoxy)benzoyl Chloride. Retrieved from [https://www.benchchem.com/application-notes/a-technical-guide-to-the-spectral-analysis-of-2-trifluoromethoxy-benzoyl-chloride]

-

Introduction to Organic Chemistry. (n.d.). 13.5. Reactions with Acid Halide Electrophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International journal of molecular sciences, 12(8), 4834–4846. [Link]

-

PubChemLite. (n.d.). 4-bromo-2,6-difluorobenzoyl chloride. Retrieved from [Link]

-

Organic Chemistry. (2017, July 15). Reactivity of acyl halides. Retrieved from [Link]

-

Chemistry Letters. (n.d.). 2,6-Difluorobenzyl chloride: Key Synthesis Applications for R&D Scientists. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

The Good Scents Company. (n.d.). benzoyl chloride. Retrieved from [Link]

-

JoVE. (2023, April 30). Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

LibreTexts. (n.d.). Reactions of Carboxylic Acid Derivatives I. Retrieved from [Link]

-

ECHA. (n.d.). Identity. Retrieved from [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. Video: Relative Reactivity of Carboxylic Acid Derivatives [jove.com]

- 3. What is 4-Bromo-2,6-difluorobenzoyl Chloride - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]

- 4. Reactivity of acyl halides [qorganica.es]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromo-2-fluorobenzoyl Chloride | 151982-51-3 | TCI AMERICA [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 13.5. Reactions with Acid Halide Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-2,6-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,6-difluorobenzoyl chloride is a versatile, poly-functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric profile, arising from the interplay of a highly reactive acyl chloride, a synthetically versatile bromine atom, and two ortho-fluorine substituents, offers a sophisticated platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its reactivity, covering its synthesis, core reactions—including acylation, palladium-catalyzed cross-coupling, and potential for nucleophilic aromatic substitution—and practical considerations for its handling and application. The causality behind experimental choices and the strategic implications of its structural features are emphasized to empower researchers in leveraging this reagent's full potential.

Introduction: A Molecule of Strategic Importance

The strategic placement of three distinct reactive centers on a single benzene ring makes 3-bromo-2,6-difluorobenzoyl chloride a powerful tool for synthetic chemists. The electron-withdrawing nature of the fluorine and carbonyl groups activates the molecule, while the orthogonal reactivity of the acyl chloride and the aryl bromide allows for sequential, controlled modifications. This guide will deconstruct the reactivity of this molecule, providing both a theoretical framework and practical, field-proven insights into its application.

Physicochemical Properties and Safety Profile

A summary of the key physical and chemical properties of the precursor, 3-Bromo-2,6-difluorobenzoic acid, is provided below. The properties of the title acyl chloride are inferred from analogous compounds.

| Property | Value (3-Bromo-2,6-difluorobenzoic acid) | Inferred Value (3-Bromo-2,6-difluorobenzoyl chloride) |

| CAS Number | 28314-81-0[1][2] | Not available |

| Molecular Formula | C₇H₃BrF₂O₂[1][2] | C₇H₂BrClF₂O |

| Molecular Weight | 237.00 g/mol [2] | 255.44 g/mol |

| Appearance | White to off-white solid | Colorless to pale yellow liquid/solid (by analogy)[3] |

| Solubility | Soluble in organic solvents like THF, Ethyl Acetate[1] | Soluble in aprotic organic solvents (DCM, Toluene) |

Safety and Handling:

3-Bromo-2,6-difluorobenzoyl chloride is expected to be a corrosive and moisture-sensitive compound.[3] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use to prevent hydrolysis, which would liberate corrosive hydrochloric acid (HCl) gas.[3] Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

Synthesis of 3-Bromo-2,6-difluorobenzoyl chloride

The most direct and common method for the preparation of 3-bromo-2,6-difluorobenzoyl chloride is the treatment of its corresponding carboxylic acid with a chlorinating agent.

Precursor Synthesis: 3-Bromo-2,6-difluorobenzoic acid

The synthesis of the prerequisite 3-bromo-2,6-difluorobenzoic acid can be achieved via directed ortho-metalation of 1-bromo-2,4-difluorobenzene. The fluorine atom at the 2-position directs lithiation to the C-6 position.

Figure 1. Synthesis of 3-Bromo-2,6-difluorobenzoic acid.

Experimental Protocol: Synthesis of 3-Bromo-2,6-difluorobenzoic acid [1]

-

In a dry reaction flask under an inert atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (15.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.6 M solution of n-butyllithium in hexanes (15.0 mmol).

-

To this solution, add 1-bromo-2,4-difluorobenzene (15.0 mmol) and stir the reaction mixture at -78 °C for 1 hour.

-

Add crushed dry ice (excess) to the reaction mixture and continue stirring at -78 °C for 2 hours.

-

Quench the reaction by adding water (10 mL) and 1 M hydrochloric acid (30 mL).

-

Extract the product with ethyl acetate.

-

Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Add hexane to the residue to precipitate the solid product, which is then collected by filtration.

¹H-NMR Data (CDCl₃): δ 6.91-6.97 (m, 1H), 7.66-7.73 (m, 1H).[1]

Conversion to the Acyl Chloride

The conversion of the carboxylic acid to the acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Figure 2. Conversion to 3-Bromo-2,6-difluorobenzoyl chloride.

Experimental Protocol: General Procedure for Acyl Chloride Formation [6][7]

-

In a dry, round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), place 3-bromo-2,6-difluorobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (2-3 eq), either neat or with an inert solvent like toluene. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 3-bromo-2,6-difluorobenzoyl chloride can be purified by vacuum distillation or used directly in the next step after ensuring all thionyl chloride has been removed.

Reactivity Profile and Key Transformations

The reactivity of 3-bromo-2,6-difluorobenzoyl chloride is dominated by three key features: the electrophilic acyl chloride, the aryl bromide suitable for cross-coupling, and the electron-deficient aromatic ring with two ortho-fluorine atoms that influence both reactivity and conformation.

Acylation Reactions: Amide and Ester Formation

The primary and most straightforward reaction of 3-bromo-2,6-difluorobenzoyl chloride is its use as a potent acylating agent. It readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding amides and esters.[8] These reactions are typically rapid and high-yielding.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.

Figure 3. General mechanism for acylation reactions.

Experimental Protocol: Amide Formation (Schotten-Baumann Conditions) [9]

-

Dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base (1.1-1.5 eq), such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-bromo-2,6-difluorobenzoyl chloride (1.05 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Causality Insight: The presence of two ortho-fluorine atoms can introduce significant steric hindrance around the carbonyl group.[10][11][12] This may slow the rate of acylation compared to less hindered benzoyl chlorides, potentially requiring longer reaction times or slightly elevated temperatures for sterically demanding nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position of the benzoyl core.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a biaryl linkage.[13] This is one of the most widely used C-C bond-forming reactions in pharmaceutical development.

Figure 4. Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

To a dry reaction vessel, add the 3-bromo-2,6-difluoro-substituted substrate (e.g., an amide or ester derivative, 1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).

-

Add a palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).

-

Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon) several times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

Causality Insight: The electron-withdrawing fluorine atoms can make the oxidative addition step of the aryl bromide to the Pd(0) center more facile. However, ortho-substituents can also pose steric challenges, potentially requiring the use of bulky, electron-rich phosphine ligands to promote efficient catalysis.[14]

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[15][16] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in drug discovery and materials science.

Experimental Protocol: Representative Sonogashira Coupling [16][17]

-

To a dry Schlenk flask, add the 3-bromo-2,6-difluoro-substituted substrate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) salt like CuI (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the reaction medium. Anhydrous THF or DMF can also be used as a co-solvent.

-

Add the terminal alkyne (1.1-1.5 eq) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Causality Insight: The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl.[15] The bromine atom in the substrate is well-suited for this transformation. The reaction is generally tolerant of a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

While the C-F bonds on the ring are generally strong, the presence of the ortho- and para-activating acyl group, combined with the other electron-withdrawing halogens, could potentially render the fluorine atoms susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions or with very strong nucleophiles. The reactivity of halogens in SNAr reactions on polyhalogenated aromatics is often F > Cl > Br.[17]

Mechanism: The SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[10] The stability of this anionic intermediate is key to the reaction's feasibility.

Considerations for Experimental Design:

-

Nucleophile: Strong, soft nucleophiles (e.g., thiolates) or small, hard nucleophiles (e.g., methoxide) would be candidates.

-

Conditions: The reaction would likely require elevated temperatures and a polar aprotic solvent (e.g., DMSO, DMF) to proceed.

-

Regioselectivity: Nucleophilic attack would be expected to preferentially replace one of the fluorine atoms due to their superior ability to stabilize the negative charge in the Meisenheimer intermediate and their greater susceptibility as leaving groups in SNAr reactions.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of 3-bromo-2,6-difluorobenzoyl chloride makes it an attractive starting material for various applications:

-

Medicinal Chemistry: The 2,6-difluorobenzoyl motif is present in several biologically active compounds. The fluorine atoms can enhance metabolic stability and binding affinity.[18] The ability to introduce diverse functionality at the 3-position via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Agrochemicals: Many benzoylurea insecticides contain a 2,6-difluorobenzoyl moiety, which is crucial for their biological activity.[18]

-

Materials Science: The rigid, functionalizable core can be incorporated into polymers, liquid crystals, or organic electronic materials, where the halogens can be used to tune electronic properties and intermolecular interactions.

Conclusion

3-Bromo-2,6-difluorobenzoyl chloride is a synthetically powerful and versatile building block. Its reactivity is a predictable yet nuanced interplay of its three distinct functional groups. A thorough understanding of its acylation potential, its utility in palladium-catalyzed cross-coupling reactions, and the factors governing its reactivity—such as steric hindrance from ortho-fluorines and electronic activation—is crucial for its effective application. By providing a framework of both established protocols for analogous systems and the underlying chemical principles, this guide aims to equip researchers with the knowledge to strategically and successfully incorporate this valuable reagent into their synthetic programs.

References

-

Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2015). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 137(41), 13433–13438. [Link]

-

Previous efforts to borylate di-ortho-fluorinated aryl-halides. ResearchGate. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International journal of molecular sciences, 12(8), 4735–4751. [Link]

-

3-bromo-2,6-difluorobenzoic acid (C7H3BrF2O2). PubChemLite. [Link]

- Improved process for the preparation of amide intermediates and their use thereof.

-

What is 4-Bromo-2,6-difluorobenzoyl Chloride - Properties & Specifications. [Link]

-

3-Bromo-2,6-difluorobenzoic acid 3-溴-2,6-二氟苯甲酸 | 28314-81-0. Win-Win Chemical. [Link]

-

SYNTHESIS Benzanilide BY BENZOLATION. [Link]

-

Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. (2025-07-27). [Link]

-

Fluoroarene synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

-

Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride. PrepChem.com. [Link]

-

4-Bromo-2,6-difluorobenzoyl chloride | C7H2BrClF2O. BuyersGuideChem. [Link]

-

Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Organic letters, 16(5), 1474–1477. [Link]

-

Process for the preparation of difluorobenzamide. European Patent Office. (1988-01-13). [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

IMPROVED PROCESS FOR THE PREPARATION OF RUFINAMIDE. European Patent Office. (2011-08-23). [Link]

-

Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. ResearchGate. (2025-08-10). [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Vautravers, N. S., & Hartwig, J. F. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie (International ed. in English), 50(25), 5743–5747. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). [Link]

-

Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Quora. (2018-05-26). [Link]

-

difluorobenzaldehyde suppliers USA. [Link]

-

What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. (2019-03-04). [Link]

-

2,6-Difluorobenzoyl chloride | C7H3ClF2O | CID 87438. PubChem. [Link]

- Method for continuously producing 2, 6-difluorobenzoyl isocyanate.

-

Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710. [Link]

-

3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739. PubChem. [Link]

-

Gawel, A., Lawecka, J., & Szawkało, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337-2344. [Link]

-

Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. (2023-01-22). [Link]

-

Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9 H -pyrido[2,3- b ]indole-6-sulfonamide. ResearchGate. [Link]

-

preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

Sources

- 1. 3-bromo-2,6-difluorobenzoic acid | 28314-81-0 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. What is 4-Bromo-2,6-difluorobenzoyl Chloride - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Lab Reporter [fishersci.fr]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

Technical Monograph: Spectroscopic Characterization and Analytical Profiling of 3-Bromo-2,6-difluorobenzoyl chloride

Executive Summary

3-Bromo-2,6-difluorobenzoyl chloride (CAS: 1263376-89-1) is a critical electrophilic intermediate employed in the synthesis of polysubstituted benzamides and heterocycles, particularly within the medicinal chemistry of kinase inhibitors (e.g., p38 MAP kinase pathways).[1] Its unique substitution pattern—combining a reactive acyl chloride with a sterically crowded, electron-deficient aromatic core—presents specific spectroscopic signatures essential for quality control and structural validation.

This guide provides a definitive analysis of the compound's spectroscopic profile (NMR, IR, MS), grounded in the empirical data of its direct precursor (3-bromo-2,6-difluorobenzoic acid) and established structure-property relationships. It serves as a practical manual for researchers requiring rigorous identification and purity assessment protocols.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 3-Bromo-2,6-difluorobenzoyl chloride |

| CAS Number | 1263376-89-1 (Chloride); 28314-81-0 (Acid Precursor) |

| Molecular Formula | C₇H₂BrClF₂O |

| Molecular Weight | 255.44 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid (moisture sensitive) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts violently with water/alcohols |

Structural Insight:

The molecule lacks a

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (

H NMR (Proton)

The aromatic region displays two distinct multiplets corresponding to the H4 and H5 protons.

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-4 | 7.70 – 7.80 | ddd (approx. td) | Deshielded by ortho-Br and meta-COCl. | |

| H-5 | 6.95 – 7.05 | ddd (approx. td) | Shielded relative to H4; strongly coupled to adjacent F6. |

-

Mechanistic Insight: The H4 proton appears downfield due to the deshielding influence of the adjacent bromine atom. H5 is relatively upfield, dominated by the shielding resonance effect of the fluorine atoms. The conversion from acid (-COOH) to acid chloride (-COCl) typically causes a slight downfield shift (+0.05 to +0.1 ppm) in ortho/para protons due to the increased electron-withdrawing nature of the -COCl group.

F NMR (Fluorine)

Crucial for purity analysis, the

-

F-6 (ortho to H5):

to -

F-2 (ortho to Br):

to -

Pattern: Both signals appear as multiplets due to F-F coupling (approx. 5–15 Hz) and F-H coupling.

C NMR (Carbon)

-

Carbonyl (C=O):

– 165 ppm. (Distinctive triplet or dd due to coupling with F2/F6). -

C-F Carbons (C2, C6):

– 162 ppm (Large -

C-Br Carbon (C3):

– 110 ppm.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the acid chloride functional group and the absence of the hydrolyzed acid impurity.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 1775 – 1795 | C=O Stretch (Acyl Chloride) | Primary ID. Significantly higher frequency than the acid precursor (~1700 cm⁻¹). |

| 1590 – 1610 | C=C Aromatic Stretch | Confirms aromatic core integrity. |

| 1000 – 1250 | C-F Stretch | Strong, broad bands characteristic of fluorinated aromatics. |

| ~3000 – 3100 | C-H Stretch (Aromatic) | Weak intensity. |

| Absence of 3200-3500 | O-H Stretch | Purity Check. Presence indicates hydrolysis to benzoic acid. |

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI in MeOH - Note: LC-MS usually detects the methyl ester formed in situ).

-

Molecular Ion (

): 254 / 256 / 258. -

Isotope Pattern: The molecule contains one Bromine (

) and one Chlorine (-

M (254):

-

M+2 (256):

(major) + -

M+4 (258):

-

-

Fragmentation (EI):

-

[M-Cl]

(Acylium Ion): Loss of Cl (35/37). Base peak observed at m/z ~219/221 (Br pattern only). -

[M-COCl]

(Aryl Cation): m/z ~191/193.

-

Experimental Protocols

Sample Preparation for NMR

-

Solvent: Deuterochloroform (

) is the standard solvent. -

Precaution: The compound reacts with moisture in the air or wet solvent to form the acid and HCl gas.

-

Protocol: Use an ampoule of fresh

stored over molecular sieves. Prepare the sample in a glovebox or under a nitrogen cone. Cap the NMR tube immediately. -

Artifacts: If a broad peak appears at

ppm, the sample has hydrolyzed to the carboxylic acid.

-

Synthesis & Impurity Profiling Workflow

Understanding the synthesis aids in identifying impurities (Regioisomers, Starting Materials).

Figure 1: Synthetic route to 3-Bromo-2,6-difluorobenzoyl chloride highlighting the critical acid precursor and potential hydrolysis pathway.

Quality Control & Handling

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Safety: Highly corrosive and lachrymator. Handle only in a fume hood.

-

QC Check:

-

Visual: Clear liquid/solid. Turbidity suggests hydrolysis.

-

1H NMR: Integration of the aromatic region. Presence of extra peaks at

6.91/7.70 (identical to product but shifted slightly) indicates acid contamination. -

Derivatization (Optional): React a small aliquot with excess methanol. Analyze the resulting methyl ester by GC-MS for easier handling and sharp peaks.

-

References

-

National Institute of Standards and Technology (NIST). (2025). 2,6-Difluorobenzoyl chloride Spectroscopic Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Sigma-Aldrich. (2025). 1-Bromo-2,6-difluorobenzene NMR Spectra. SpectraBase. Retrieved from [Link]

Sources

3-Bromo-2,6-difluorobenzoyl chloride safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2,6-difluorobenzoyl chloride

This guide provides comprehensive safety and handling protocols for 3-Bromo-2,6-difluorobenzoyl chloride, a reactive acyl chloride derivative used in specialized organic synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure procedural integrity and personal safety. The structure of this guide is dictated by the chemical's specific hazard profile, emphasizing the causality behind each safety measure.

Core Hazard Profile & Chemical Rationale

3-Bromo-2,6-difluorobenzoyl chloride is a multi-hazard compound. Its reactivity stems from the electrophilic carbonyl carbon of the acyl chloride group, which is further activated by the electron-withdrawing effects of the fluorine and bromine atoms on the benzene ring. Understanding this electronic structure is fundamental to anticipating its behavior and handling it safely.

The primary hazards are consistently identified across analogous benzoyl chloride derivatives and are to be assumed for this compound.[1][2][3]

-

Corrosivity: Causes severe skin burns and serious eye damage upon contact.[1][2] The compound readily hydrolyzes with moisture on skin or in the eyes to form hydrochloric acid (HCl) and the corresponding carboxylic acid, leading to immediate and severe chemical burns.

-

Water Reactivity: Reacts violently or energetically with water, including ambient humidity, to release corrosive and toxic hydrogen chloride gas.[3] This reaction is exothermic and can cause pressure buildup in sealed containers.

-

Flammability: While a specific flashpoint is not available, closely related compounds like 2,6-difluorobenzoyl chloride are classified as flammable liquids.[1] Vapors may form explosive mixtures with air and can travel to an ignition source.[4]

-

Toxicity: Inhalation of vapors or mist is harmful and can cause severe irritation or burns to the respiratory tract.[2][5] Ingestion causes severe burns to the gastrointestinal tract and is considered highly toxic.[2][6]

Chemical Reactivity Overview

The acyl chloride functional group is highly susceptible to nucleophilic acyl substitution.[7][8] This inherent reactivity dictates the stringent handling and storage requirements.

-

With Water/Moisture: Rapid hydrolysis to form 3-Bromo-2,6-difluorobenzoic acid and HCl gas. This is the primary cause of its corrosivity and "fuming" in moist air.

-

With Alcohols & Amines: Reacts exothermically to form esters and amides, respectively. These reactions are often vigorous.

-

With Bases: Reacts with strong bases, which can catalyze hydrolysis or other reactions.

-

With Metals: May be corrosive to certain metals, especially in the presence of moisture.[1]

Engineering Controls & Facility Safeguards

A multi-layered safety approach begins with robust engineering controls. Reliance on Personal Protective Equipment (PPE) alone is insufficient.

-

Primary Engineering Control: All handling of 3-Bromo-2,6-difluorobenzoyl chloride must be conducted within a certified chemical fume hood with a tested and adequate face velocity.[9][10] This contains vapors and provides a primary barrier in case of a spill.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[1]

-

Safety Equipment: An emergency safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.[5][11] This equipment must be tested regularly.

-

Ignition Source Control: All sources of ignition (open flames, hot plates, non-intrinsically safe electrical equipment) must be strictly excluded from the handling area.[1][12] Use explosion-proof equipment and take measures to prevent static discharge.[1][12]

Personal Protective Equipment (PPE): The Final Barrier

PPE selection must be based on the compound's high corrosivity and potential for splash.[9]

| PPE Component | Specification | Causality & Rationale |

| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Butyl rubber, Viton™) over a standard nitrile inner glove. | The outer glove provides primary resistance to the corrosive acyl chloride. The inner glove offers protection in case the outer glove is breached during handling or doffing. Check manufacturer compatibility data. |

| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield protects the entire face from direct splashes, which can cause severe burns.[9] |

| Body Protection | A flame-resistant (FR) or chemical-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from splashes. FR properties are critical due to the flammability hazard. |

| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |

| Respiratory Protection | Typically not required when using a fume hood. For emergency situations or spill cleanup, a full-face respirator with an appropriate acid gas/organic vapor cartridge is necessary.[9] | The fume hood is the primary respiratory control. Respirators are for non-routine events where vapor concentrations may exceed exposure limits. |

Step-by-Step Handling & Storage Protocols

Pre-Handling Checklist

-

Confirm Training: Ensure you are trained on this specific SOP.

-

Review SDS: Read the SDS for this or a closely related acyl chloride before starting.[9]

-

Locate Safety Equipment: Verbally confirm the location and operational status of the nearest eyewash, safety shower, and fire extinguisher.

-

Prepare Work Area: Ensure the fume hood is clear of clutter. Inert any atmosphere with nitrogen or argon if the reaction is sensitive to moisture.

-

Assemble Materials: Have all necessary reagents, equipment, and a designated waste container ready inside the hood.

Safe Handling Protocol

-

Don PPE: Follow the sequence outlined in the diagram above.

-

Inert Environment: When transferring the chemical, work under an inert atmosphere (e.g., nitrogen) to minimize contact with ambient moisture.

-

Use Compatible Equipment: Use glassware that is oven-dried and cooled under an inert atmosphere. Ensure any transfer cannulas or syringes are dry.

-

Controlled Dispensing: Dispense the liquid slowly and carefully to avoid splashes. Use a syringe or cannula for transfers rather than pouring.

-

Container Management: Keep the container tightly sealed when not in use.[1] Open containers carefully as they may be under pressure from HCl gas buildup.[1]

-

Post-Handling: After use, thoroughly decontaminate any equipment that has come into contact with the chemical. Wipe down the work surface inside the fume hood.

-

Doffing PPE: Remove PPE slowly and deliberately, avoiding contact with the contaminated outer surfaces. Remove outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.

-

Hygiene: Wash hands and arms thoroughly with soap and water after completing the work and removing PPE.[9]

Storage Requirements

-

Location: Store in a dedicated, well-ventilated corrosives cabinet.[2]

-

Conditions: Keep the container tightly closed in a dry, cool place, away from heat and ignition sources.[1][12]

-

Inert Atmosphere: Store under an inert gas (e.g., nitrogen) to prevent degradation and pressure buildup from hydrolysis.[1]

-

Incompatibilities: Segregate from water, moisture, alcohols, amines, strong bases, and oxidizing agents.[3][5]

Emergency Procedures: A Self-Validating System

Rapid and correct response to an emergency is critical.

Exposure Response

| Exposure Type | Immediate Action Protocol |

| Skin Contact | Immediately go to the safety shower.[13] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[13] Do not delay. Seek immediate medical attention. |

| Eye Contact | Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air immediately.[2][9] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[9] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. [2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Response Protocol

Minor Spill Cleanup (Inside a Fume Hood):

-

Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

-

Contain the spill by creating a dike with a dry, inert absorbent material like vermiculite or dry sand. DO NOT USE WATER OR COMBUSTIBLE MATERIALS like paper towels initially.[4]

-

Slowly cover the spill with more absorbent material, working from the outside in.[14]

-

Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled, sealable container for hazardous waste.[4][14]

-

Decontaminate the spill area with a cloth dampened with soap and water, then wipe dry.

-

Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Major Spill (Outside a Fume Hood or Large Volume):

-

Evacuate the immediate area.[15]

-

Alert all personnel and your supervisor.

-

If safe to do so, close the doors to the area to confine vapors.

-

Call your institution's emergency response team.

-

Wait in a safe area for the response team to arrive.[15]

Waste Disposal

All waste containing 3-Bromo-2,6-difluorobenzoyl chloride is considered hazardous waste.

-

Containerization: Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, compatible, and sealable container.[16]

-

Labeling: Label the container with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Water-Reactive, Flammable).

-

Quenching (Expert Use Only): Under controlled conditions by experienced chemists, small residual amounts on equipment can be slowly quenched by adding to a stirred, cooled solution of sodium bicarbonate or by slowly adding the residue to a large volume of an alcohol like isopropanol. This process is exothermic and releases HCl gas and must be done in a fume hood.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain.[12]

References

-

ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]

-

Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. National Institutes of Health. Retrieved from [Link]

-

Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with water? Retrieved from [Link]

-

Carleton University. (n.d.). Corrosive Chemical Spill Response. Retrieved from [Link]

-

Environment, Health and Safety, University of Colorado Boulder. (n.d.). Incidental Spill Cleanup Procedures. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

University of Georgia. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

-

Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetyl chloride procedure. Retrieved from [Link]

-

Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

-

AA Blocks. (n.d.). 3-bromo-6-chloro-2,4-difluorobenzaldehyde. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. nj.gov [nj.gov]

- 5. chemscene.com [chemscene.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 8. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 9. wcu.edu [wcu.edu]

- 10. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chemos.de [chemos.de]

- 13. download.basf.com [download.basf.com]

- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 15. carleton.ca [carleton.ca]

- 16. rtong.people.ust.hk [rtong.people.ust.hk]

literature review of 3-Bromo-2,6-difluorobenzoyl chloride

The following technical guide provides an in-depth literature review and operational framework for 3-Bromo-2,6-difluorobenzoyl chloride . This document is designed for researchers and process chemists requiring high-fidelity protocols and mechanistic insights.[1]

CAS Number: 1263376-89-1 Molecular Formula: C₇H₂BrClF₂O Molecular Weight: 255.44 g/mol [1]

Executive Summary

3-Bromo-2,6-difluorobenzoyl chloride is a specialized acyl halide intermediate critical in the synthesis of high-value agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural uniqueness lies in the 2,6-difluoro substitution pattern , which imparts significant lipophilicity and metabolic stability to the final amide or ester derivatives.[1] Furthermore, the 3-bromo substituent serves as a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular construction of complex biaryl scaffolds.[1]

This guide synthesizes current literature to provide a robust operational standard for the synthesis, handling, and application of this compound.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

| Property | Specification | Notes |

| Appearance | Colorless to pale yellow liquid/low-melting solid | Highly dependent on purity; hydrolyzes rapidly in moist air.[1] |

| Boiling Point | ~235°C (Predicted) | Typically distilled under reduced pressure (e.g., 85–90°C @ 1 mmHg) to prevent decomposition.[1] |

| Density | ~1.8 g/cm³ | High density due to halogenation.[1] |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water and alcohols.[1] |

| Reactivity | Electrophilic Acyl Substitution | Highly reactive toward nucleophiles (amines, alcohols, thiols).[1] |

| Stability | Moisture Sensitive | Must be stored under inert atmosphere (Ar/N₂).[1] |

Synthesis & Production Protocols

The most reliable route to 3-Bromo-2,6-difluorobenzoyl chloride is the activation of 3-bromo-2,6-difluorobenzoic acid .[1] While thionyl chloride (

Mechanistic Pathway (DOT Diagram)[1]

The following diagram illustrates the activation mechanism using Oxalyl Chloride, highlighting the catalytic role of DMF in generating the Vilsmeier-Haack intermediate.

Caption: Catalytic cycle for the conversion of benzoic acid to benzoyl chloride using Oxalyl Chloride/DMF.[1]

Recommended Laboratory Protocol

Scale: 10 mmol Yield: >95% (Quantitative conversion typical)

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Loading: Charge the flask with 3-bromo-2,6-difluorobenzoic acid (2.37 g, 10 mmol) and anhydrous Dichloromethane (DCM) (20 mL).

-

Activation: Add Oxalyl Chloride (1.05 mL, 12 mmol) dropwise at 0°C.

-

Catalysis: Add DMF (2 drops, catalytic) via syringe. Caution: Vigorous gas evolution (

) will occur immediately.[1] -

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. The suspension should become a clear solution, indicating consumption of the acid.

-

Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Purification: For most applications, the crude acyl chloride is sufficiently pure.[1] If necessary, distill under high vacuum (bulb-to-bulb).[1]

Reactivity & Applications in Medicinal Chemistry[5][8][9][10]

The 3-bromo-2,6-difluorobenzoyl moiety is a "privileged scaffold" in drug discovery.[1] The fluorine atoms at the 2,6-positions create a twisted conformation relative to the amide bond (due to steric repulsion), which can lock the bioactive conformation of the molecule.

Modular Synthesis Workflow

The acyl chloride is typically the first step in a divergent synthesis strategy.[1] The bromine atom is preserved during acylation, serving as a latent handle for late-stage diversification.[1]

Caption: Divergent synthesis strategy utilizing the bromine handle for late-stage functionalization.

Key Reaction Classes[1]

-

Schotten-Baumann Reaction: Reaction with primary/secondary amines in biphasic systems (

) or organic solvent ( -

Friedel-Crafts Acylation: Reaction with electron-rich aromatics using

.[1] -

Nucleophilic Aromatic Substitution (

): While the acyl chloride reacts first, the 2,6-difluoro positions are activated for

Handling, Stability & Safety

This compound is a corrosive lachrymator .[1] Strict adherence to safety protocols is non-negotiable.